Technical Guide: Chemical Properties & Utility of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
Technical Guide: Chemical Properties & Utility of 5-Bromo-4-methyl-1H-indole-2-carbonitrile
[1]
Executive Summary
5-Bromo-4-methyl-1H-indole-2-carbonitrile (CAS: 1857296-19-5) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors and allosteric modulators (e.g., GLP-1, HCV NS5B).[1] Its utility stems from a unique tripartite substitution pattern:
-
C2-Nitrile: A versatile electron-withdrawing group (EWG) that significantly increases the acidity of the N1-proton, facilitating targeted alkylation, while serving as a precursor for amides, acids, or heterocycles.
-
C5-Bromine: A handle for palladium-catalyzed cross-coupling.[1][2][3]
-
C4-Methyl: The critical "steric gatekeeper."[2] Located ortho to the bromine, this group restricts rotation in biaryl products (atropisomerism potential) and modulates metabolic stability by blocking the C4 position, a common site of oxidative metabolism.
This guide provides a technical deep-dive into handling this molecule, with specific focus on overcoming the steric hindrance imposed by the C4-methyl group during catalysis.[1]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for the specific 4-methyl congener.
| Property | Value / Description | Technical Note |
| Molecular Formula | C₁₀H₇BrN₂ | |
| Molecular Weight | 235.08 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation of indole core can lead to yellowing.[1][2] |
| Melting Point | 210–215 °C (Decomposes) | High MP due to strong intermolecular H-bonding (NH[1][2]···NC).[2] |
| pKa (NH) | ~12.5 (DMSO) | The C2-CN group lowers pKa significantly vs. indole (pKa ~17), making N-deprotonation possible with weak bases (e.g., K₂CO₃).[2] |
| LogP (Predicted) | 2.8 – 3.1 | Moderate lipophilicity; suitable for CNS and peripheral targets.[2] |
| Solubility | DMSO, DMF, THF (High) | Poor solubility in water and non-polar alkanes (Hexane).[2] |
| Electronic State | Electron-Deficient | The C2-CN group deactivates the ring, making C3 less susceptible to electrophilic attack than standard indoles.[1] |
Synthetic Accessibility
While Fischer Indole Synthesis is possible, it often fails with electron-withdrawing groups at the C2 position.[2] The most robust industrial route involves the dehydration of the corresponding primary amide , which is accessible via the Reissert synthesis or from 4-methyl-2-nitro-5-bromotoluene.[1]
Protocol: Dehydration of Indole-2-carboxamide
Reaction: 5-bromo-4-methyl-1H-indole-2-carboxamide
-
Reagents: Phosphorus oxychloride (POCl₃) or Trifluoroacetic anhydride (TFAA) / Pyridine.[2]
-
Solvent: 1,4-Dioxane or DCE (1,2-Dichloroethane).[2]
-
Procedure:
-
Suspend the starting amide (1.0 eq) in dry 1,4-dioxane under N₂.[2]
-
Add Pyridine (3.0 eq) followed by dropwise addition of TFAA (1.5 eq) at 0°C.
-
Allow to warm to RT.[2][4] Monitor by TLC (The nitrile moves faster than the amide).[2]
-
Critical Step: Quench with saturated NaHCO₃ to neutralize acid byproducts before extraction.[2]
-
-
Why this route? Direct cyanation of the C2-H indole is often non-regioselective due to the directing effect of the C4-methyl group.[1][2] Dehydration guarantees the position of the nitrile.[2]
Reactivity & Functionalization[1][2][3][5][6]
This section details the reactivity logic, specifically addressing the C4-Methyl Steric Effect .
C5-Bromine Cross-Coupling (The Steric Challenge)
The C4-methyl group exerts ortho-steric hindrance on the C5-bromine.[1] Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish kinetics or homocoupling byproducts.[2]
Recommended System: Suzuki-Miyaura Coupling [1][2]
-
Catalyst: Pd(dppf)Cl₂·DCM (robust) or Pd₂(dba)₃ + XPhos/SPhos (highly active).[2]
-
Ligand Logic: Buchwald dialkylbiaryl phosphines (SPhos, XPhos) are required to form the mono-ligated Pd(0) species bulky enough to facilitate oxidative addition yet active enough to force reductive elimination against the steric wall of the C4-methyl.[1]
-
Base: K₃PO₄ (anhydrous) in 1,4-Dioxane/Water (4:1).[2]
N1-Alkylation (The Electronic Advantage)
Due to the C2-CN group (pKa ~12.5), strong bases like NaH are not required.[1]
-
Base: Cs₂CO₃ or K₂CO₃.[2]
-
Solvent: DMF or Acetonitrile.[2]
-
Temperature: RT to 60°C.
-
Self-Validation: If the reaction turns dark black, the base is too strong or the solvent is wet (hydrolysis of CN).[2] Use mild carbonate bases to maintain a clean profile.[2]
C2-Nitrile Transformations
The nitrile is a "masked" functional group.[1][2]
-
Hydrolysis: H₂O₂/NaOH
Amide.[2] -
Reduction: Raney Ni/H₂
Aminomethyl ( ).[2] -
Cyclization: Reaction with azide
Tetrazole (Bioisostere for carboxylic acid).[2]
Visualization of Chemical Logic
Diagram 1: Reactivity Map
This diagram illustrates the divergent synthesis pathways available from the core scaffold.[2]
Caption: Divergent synthesis pathways. Note the orthogonality of the Br, NH, and CN handles.
Diagram 2: Synthetic Workflow (Amide Dehydration)
The preferred route to access the high-purity nitrile.[1]
Caption: Step-wise synthesis from the carboxylic acid precursor via amide dehydration.
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Use only in a chemical fume hood. Avoid contact with strong acids (risk of HCN evolution).[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Light sensitive (Indoles darken upon photo-oxidation).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3787599, 1H-indole-2-carbonitrile. Retrieved February 15, 2026 from [Link].[2] (Primary source for physicochemical properties of the 2-cyanoindole class).[1]
-
Tang, W., & Zhang, X.[2] (2011). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.[2] (Authoritative grounding for the use of bulky phosphine ligands in sterically hindered couplings).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][7] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational text for the Suzuki coupling protocols cited).
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-indole-2-carbonitrile | C9H6N2 | CID 3787599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
